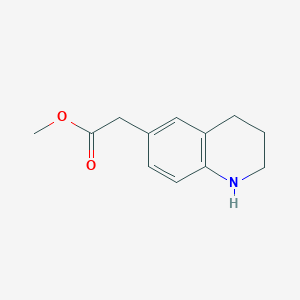
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate” is a chemical compound with the CAS Number: 5622-50-4 . It has a molecular weight of 205.26 and its IUPAC name is methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C12H15NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,13H,2-3,6,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.28, indicating its lipophilicity .Aplicaciones Científicas De Investigación
- Compound A , a derivative of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, can act as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression, and inhibiting it may have therapeutic potential in anticancer drug research .
- Compound B , another derivative, acts as a retinoid nuclear modulator. Retinoids are essential for metabolic and immunological processes. This application could be relevant for treating metabolic disorders and immune-related diseases .
- Compounds C and D derived from Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate may impact neuroinflammation. Neuroinflammation, often involving microglial activation, contributes to brain disorders. These derivatives might hold promise for managing such conditions .
- Researchers have explored various synthetic strategies to construct the THIQ core scaffold. These methods are essential for creating novel analogs with improved biological activity. Commonly used synthetic approaches include Meldrum’s acid-assisted formation and three-component cascade reactions .
- Indole derivatives, including THIQs, have been investigated for their anti-HIV-1 potential. Researchers have performed molecular docking studies to understand their interactions with viral proteins .
- Beyond the specific applications mentioned, THIQ analogs exhibit a wide range of biological effects. These include antimicrobial, anti-inflammatory, and neuroprotective activities. Researchers continue to explore their potential in drug development .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Synthetic Strategies and Core Scaffold Construction
Anti-HIV-1 Activity
Diverse Biological Activities
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,13H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFORMVZTGTRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

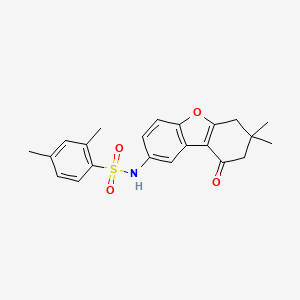
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)
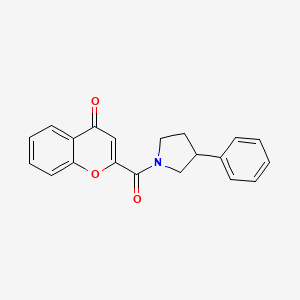
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
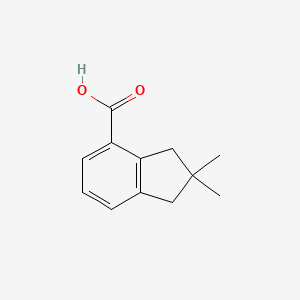
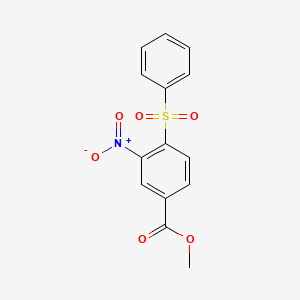
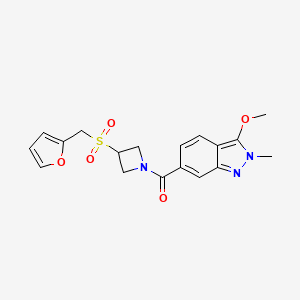
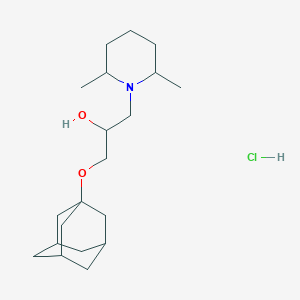

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)
![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)